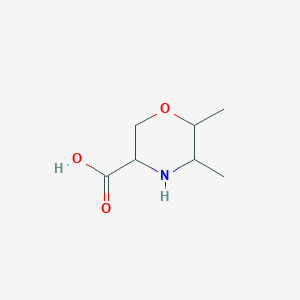

5,6-Dimethylmorpholine-3-carboxylic acid

Description

BenchChem offers high-quality 5,6-Dimethylmorpholine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethylmorpholine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5,6-dimethylmorpholine-3-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-4-5(2)11-3-6(8-4)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |

InChI Key |

IDSPKCDHJDFMGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCC(N1)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethylmorpholine-3-carboxylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a proposed synthetic pathway for 5,6-Dimethylmorpholine-3-carboxylic acid, a substituted morpholine derivative of interest in medicinal chemistry and drug development. In the absence of a direct, established protocol for this specific molecule, this document outlines a rational, multi-step synthesis based on established and reliable organic chemistry transformations. The proposed route commences with the stereoselective synthesis of the key intermediate, (2S,3R)-3-amino-4-methylpentan-2-ol, followed by a robust cyclization strategy to construct the morpholine-3-carboxylic acid scaffold. This guide is intended to provide researchers with a practical and reproducible methodology, complete with detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it an attractive structural motif for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of substituents onto the morpholine core allows for the fine-tuning of these properties and the exploration of new chemical space. 5,6-Dimethylmorpholine-3-carboxylic acid, with its defined stereochemistry and multiple points for further functionalization, represents a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Strategy: A Two-Stage Approach

The synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid can be logically divided into two key stages:

-

Stereoselective Synthesis of the Precursor Amino Alcohol: The initial and most critical phase is the preparation of (2S,3R)-3-amino-4-methylpentan-2-ol. This intermediate contains the requisite dimethyl substitution pattern and the correct relative and absolute stereochemistry, which will be carried through to the final product.

-

Construction of the Morpholine-3-Carboxylic Acid Ring: The second stage involves the cyclization of the precursor amino alcohol with a suitable two-carbon synthon to form the morpholine ring, incorporating the carboxylic acid functionality at the 3-position.

The overall synthetic workflow is depicted in the following diagram:

"5,6-Dimethylmorpholine-3-carboxylic acid chemical properties"

An In-depth Technical Guide to 5,6-Dimethylmorpholine-3-carboxylic Acid: Properties, Synthesis, and Applications

Disclaimer: Direct experimental data for 5,6-Dimethylmorpholine-3-carboxylic acid is not extensively available in public literature. This guide has been constructed by our Senior Application Scientists through a comprehensive analysis of structurally related analogs, including morpholine-3-carboxylic acid and various dimethylmorpholine derivatives. The information presented herein is based on established principles of organic chemistry and medicinal chemistry to provide a predictive yet scientifically grounded overview for research and development purposes.

Executive Summary

Morpholine and its derivatives are cornerstones of modern medicinal chemistry, recognized as "privileged scaffolds" due to their favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility. This guide focuses on the specific, albeit lesser-studied, derivative: 5,6-Dimethylmorpholine-3-carboxylic acid. By deconstructing the molecule into its core components—the morpholine-3-carboxylic acid backbone and the dimethyl substituents—we can project its chemical behavior, synthetic accessibility, and potential applications. This document serves as a foundational resource for researchers in drug discovery, providing expert insights into the compound's predicted properties and outlining strategic pathways for its synthesis and utilization.

Predicted Physicochemical and Structural Properties

The introduction of two methyl groups onto the morpholine-3-carboxylic acid core is anticipated to modulate its properties significantly. The methyl groups at the C-5 and C-6 positions will increase lipophilicity and introduce stereochemical complexity.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₇H₁₃NO₃ | Based on the chemical structure. |

| Molecular Weight | 159.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to the parent compound, Morpholine-3-carboxylic acid.[1] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO). | The carboxylic acid and morpholine nitrogen impart hydrophilicity, while the dimethyl groups increase lipophilicity compared to the parent compound. |

| Acidity (pKa) | ~3.5 - 4.5 (for the carboxylic acid) | The electron-withdrawing effect of the morpholine oxygen will slightly increase the acidity compared to a simple aliphatic carboxylic acid. |

| Basicity (pKa) | ~7.0 - 8.0 (for the morpholine nitrogen) | The basicity of the secondary amine is expected to be typical for a cyclic amine, slightly reduced by the inductive effect of the adjacent oxygen. |

| Stereochemistry | The molecule contains at least three stereocenters (C-3, C-5, and C-6), leading to multiple possible stereoisomers (diastereomers and enantiomers). | The relative and absolute stereochemistry will be critical for biological activity and will depend on the synthetic route. |

Proposed Synthetic Strategy: A Workflow for Stereocontrolled Access

A robust synthesis of 5,6-Dimethylmorpholine-3-carboxylic acid would likely involve a multi-step sequence starting from readily available chiral building blocks to control the complex stereochemistry. The following workflow represents a plausible and efficient approach.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 5,6-Dimethylmorpholine-3-carboxylic acid.

Step-by-Step Experimental Protocol

-

Stereoselective Aldol Addition: A chiral glycolate derivative is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate. This is then reacted with 2,3-butanedione to set the stereochemistry at the future C-5 and C-6 positions.

-

Reductive Amination: The ketone groups in the aldol product are reduced, and the resulting diol is reductively aminated with a protected amine source, such as benzylamine, using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Cyclization and Deprotection: The primary alcohol is selectively activated, for example, as a mesylate. Subsequent treatment with a base (e.g., NaH) induces an intramolecular Sₙ2 reaction, forming the morpholine ring. The benzyl protecting group is then removed via hydrogenolysis.

-

Ester Hydrolysis: The ester protecting the carboxylic acid is hydrolyzed under basic conditions (e.g., using LiOH) to yield the final 5,6-Dimethylmorpholine-3-carboxylic acid.

Predicted Spectroscopic Profile

The structural features of 5,6-Dimethylmorpholine-3-carboxylic acid give rise to a predictable spectroscopic signature, which is essential for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.[2][3]

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the 2500-3300 cm⁻¹ region.

-

N-H Stretch (Secondary Amine): A moderate absorption around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons adjacent to the oxygen and nitrogen atoms will be deshielded. The methyl groups would appear as doublets, split by the neighboring protons at C-5 and C-6. The proton at C-3, alpha to the carboxyl group, would likely appear as a multiplet.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the 170-180 ppm range.[2][3] The carbons bonded to oxygen (C-2, C-6) and nitrogen (C-2, C-5) will appear in the 50-80 ppm region. The methyl carbons will be found in the upfield region (15-25 ppm).

Applications in Medicinal Chemistry and Drug Discovery

The morpholine scaffold is a highly valued component in drug design.[4] The carboxylic acid functional group is also prevalent in pharmaceuticals, often serving as a key interaction point with biological targets or as a means to improve solubility.[5][6]

Role as a Privileged Scaffold

The 5,6-dimethylmorpholine-3-carboxylic acid structure can be envisioned as a constrained amino acid analog. This has significant implications for its use in designing molecules that target protein-protein interactions or enzyme active sites.

Caption: Potential applications of the scaffold in drug discovery.

-

Peptidomimetics: The rigid morpholine ring can serve as a scaffold to mimic beta-turns in peptides, which is a common strategy for developing protease inhibitors or receptor antagonists.

-

Enzyme Inhibitors: The carboxylic acid can act as a bioisostere for phosphate groups or as a key hydrogen bonding or chelating group in the active site of metalloenzymes or kinases.[7]

-

Improved Pharmacokinetics: The morpholine ring is generally resistant to metabolic degradation and can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[6]

Safety and Handling

While specific toxicity data for 5,6-Dimethylmorpholine-3-carboxylic acid is unavailable, general precautions for handling substituted morpholines and carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][10]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[8]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

5,6-Dimethylmorpholine-3-carboxylic acid represents a molecule of significant interest for drug discovery and chemical biology. Although not widely characterized, its properties can be reliably predicted based on its structural components. Its stereochemical complexity presents a synthetic challenge but also offers an opportunity for fine-tuning biological activity. This guide provides a foundational framework for researchers to begin exploring the synthesis and application of this promising scaffold, bridging the current information gap with scientifically sound, actionable insights.

References

- Fisher Scientific. (2011, February 7).

- TCI Chemicals. (2025, September 8). Safety Data Sheet for 2,5-Dibromothiophene-3-carboxylic Acid.

- Sigma-Aldrich. Product Page for (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

- ChemScene. (2025, October 20).

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for coumarin-3-carboxylic acid.

- Apollo Scientific. Safety Data Sheet for Thiomorpholine-3-carboxylic acid, N-BOC protected.

- BLDpharm. Product Page for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid.

- Journal of Applicable Chemistry. (2012).

- Sigma-Aldrich. Product Page for 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid.

- Chem-Impex. Product Page for Morpholine-3-carboxylic acid.

- Pharmaffiliates. Product Page for 5-Oxothiomorpholine-3-carboxylic Acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Thiomorpholine-3-carboxylic acid.

- Oregon State University. (2020, February 7).

- LibreTexts Chemistry. 21.

- PubChemLite. Entry for (3s)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid.

- Bentham Science. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- International Laboratory USA. Product Page for 4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID.

- Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.

- Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- BOC Sciences. Custom Carboxylic Acid Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 5-oxothiomorpholine-3-carboxylic Acid.

- University of Pisa. (n.d.). Synthesis and Spectroscopic / DFT Structural Characterization of Coordination Compounds of Nb(V) and Ti(IV) with Bioactive Carboxylic Acids.

- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- European Journal of Chemistry. (2023, March 15). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.

- MDPI. (2023, April 4). Diastereoselective Synthesis of (–)

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

- ResearchGate. (2021, July 31). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

A Comprehensive Guide to the Structure Elucidation of 5,6-Dimethylmorpholine-3-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its well-balanced physicochemical properties that often impart favorable pharmacokinetics and brain permeability to drug candidates.[1][2] This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a substituted morpholine derivative, 5,6-Dimethylmorpholine-3-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to explain the causal logic behind the analytical strategy, ensuring a self-validating and robust approach. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and finally, X-ray Crystallography. Each section provides not only the "how" but the "why," offering field-proven insights into data interpretation and the synergistic power of these techniques in confirming molecular connectivity and stereochemistry.

Introduction: The Analytical Challenge

The Significance of the Morpholine Moiety

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug discovery.[1] Its presence can modulate a compound's lipophilicity and aqueous solubility, and the weak basicity of the nitrogen atom provides a unique handle for molecular interactions and salt formation.[2] Consequently, morpholine derivatives are integral to a wide range of biologically active compounds, from anticancer agents to central nervous system drugs.[1][2]

The Subject Molecule: 5,6-Dimethylmorpholine-3-carboxylic Acid

The target of this guide, 5,6-Dimethylmorpholine-3-carboxylic acid, presents a distinct analytical challenge. Its structure contains multiple stereocenters at positions 3, 5, and 6. Therefore, a complete elucidation must not only confirm the core morpholine ring and the precise placement of the methyl and carboxylic acid substituents but also definitively establish the relative (cis/trans) and absolute (R/S) stereochemistry of these centers. This requires a sophisticated and integrated analytical approach where each technique provides a unique piece of the structural puzzle.

An Integrated, Multi-Technique Workflow

No single analytical technique can provide the complete structural picture. This guide champions an integrated workflow that begins with confirming the fundamental molecular formula and identifying functional groups, then proceeds to map the intricate network of atomic connections, and culminates in the unambiguous determination of the molecule's three-dimensional arrangement. This process ensures that the final structure is validated by a convergence of evidence from orthogonal methods.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and identify the key functional groups present. This foundational data provides the constraints for all subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Expertise & Experience: While standard mass spectrometry provides a molecular weight, it is insufficient for unambiguous formula determination. High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, is essential. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique elemental formula.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).

-

Chromatography: Inject the sample onto a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to ensure sample purity prior to MS analysis.

-

Mass Spectrometry: Analyze the eluent using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode. The formic acid in the mobile phase facilitates protonation.

-

Data Analysis: Determine the m/z of the protonated molecular ion, [M+H]⁺. Use the instrument's software to calculate the elemental composition that matches the measured accurate mass.

Expected Data & Interpretation: For 5,6-Dimethylmorpholine-3-carboxylic acid (C₇H₁₃NO₃), the expected data is summarized below. The high degree of mass accuracy allows for the confident exclusion of other potential elemental formulas.

| Parameter | Theoretical Value | Expected HRMS Result |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃ |

| Exact Mass | 159.08954 | - |

| [M+H]⁺ (m/z) | 160.09682 | ~160.0968 (within 5 ppm) |

Trustworthiness: The combination of chromatographic separation and high-resolution mass analysis provides a self-validating system. The LC peak confirms the purity of the analyzed compound, while the HRMS data provides a highly confident molecular formula, which is the bedrock of the entire elucidation process.[3][4]

Fourier-Transform Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we expect to see clear signatures for the carboxylic acid, the secondary amine, and the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation: The IR spectrum provides a molecular "fingerprint." The most diagnostic peaks for 5,6-Dimethylmorpholine-3-carboxylic acid are predicted below. The presence of these specific bands provides strong, direct evidence for the proposed functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350-3300 | N-H Stretch | Secondary Amine | Confirms the morpholine nitrogen is not fully substituted. |

| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[5] |

| ~2980-2850 | C-H Stretch | Aliphatic | Confirms the presence of sp³ C-H bonds. |

| ~1725-1700 | C=O Stretch | Carboxylic Acid | A strong, sharp peak confirming the carbonyl group.[6] |

| ~1150-1085 | C-O-C Stretch | Ether | Confirms the ether linkage within the morpholine ring.[7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. A combination of 1D and 2D NMR experiments allows us to build the carbon framework and place every proton on it.

Proposed Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used.

Caption: Atom numbering for 5,6-Dimethylmorpholine-3-carboxylic acid.

Experimental Protocols for NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

2D COSY: Acquire a ¹H-¹H COSY spectrum to identify spin systems (i.e., which protons are coupled to each other).

-

2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to identify which protons are directly attached to which carbons.

-

2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

Data Interpretation: A Step-by-Step Assembly

The power of NMR lies in using the full suite of experiments to assemble the molecule piece by piece.

Step 1: Proton and Carbon Environments (¹H, ¹³C, DEPT)

-

The ¹H NMR will show distinct signals for the two methyl groups (doublets), the protons on the morpholine ring (complex multiplets), and the exchangeable NH and COOH protons (broad singlets).

-

The ¹³C NMR will show 7 distinct carbon signals: two methyls (~15-25 ppm), four carbons of the morpholine ring (~45-80 ppm), and one carboxylic acid carbonyl (~170-180 ppm).[5]

-

The DEPT-135 experiment will confirm the presence of 2 CH₃, 1 CH₂, and 3 CH groups, along with the quaternary carbonyl carbon.

Step 2: Mapping Direct Connections (HSQC) The HSQC experiment is the bridge between the proton and carbon spectra. It creates a correlation spot for every C-H bond, allowing for the unambiguous assignment of each proton signal to its directly attached carbon.

Caption: HSQC correlates each proton with its directly attached carbon.

Step 3: Building the Framework (COSY & HMBC)

-

COSY: This experiment reveals neighboring protons. We expect to see correlations forming a chain: H2 ↔ H3 ↔ NH and H5 ↔ H6. This confirms the sequence of atoms around the ring.

-

HMBC: This is the key to connecting the pieces. It reveals correlations over 2 or 3 bonds.

-

Crucial Correlation 1: A correlation from the protons of the C6-Methyl group to the C5 carbon will confirm their adjacency.

-

Crucial Correlation 2: A correlation from the H3 proton to the C7 carbonyl carbon (C=O) definitively places the carboxylic acid at the C3 position.

-

Crucial Correlation 3: Correlations from H3 and H5 to the C2 and C6 carbons, respectively, will help piece together the entire ring structure.

-

Predicted NMR Data Summary Table

| Atom | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

| NH | ~2.5-4.0 | br s | - | C2, C5 |

| C2-H₂ | ~2.8-3.5 | m | ~45-55 | C3, C6 |

| C3-H | ~3.5-4.0 | dd | ~55-65 | C2, C5, C7 |

| C5-H | ~3.0-3.8 | m | ~50-60 | C3, C6, C5-Me |

| C6-H | ~3.5-4.2 | m | ~70-80 | C2, C5, C6-Me |

| C5-Me | ~1.1-1.3 | d | ~15-25 | C5, C6 |

| C6-Me | ~1.1-1.3 | d | ~15-25 | C5, C6 |

| COOH | ~10-13 | br s | ~170-180 | - |

X-ray Crystallography: The Final Confirmation

Expertise & Experience: While the combination of MS and NMR provides a robust confirmation of the molecular connectivity, it often cannot unambiguously resolve the relative and absolute stereochemistry, especially in a cyclic system with multiple stereocenters. Single-crystal X-ray crystallography is the gold standard for this purpose. It provides a direct, three-dimensional image of the molecule's structure in the solid state.[9][10]

Experimental Protocol

-

Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent system to form a single, diffraction-quality crystal. Techniques include slow evaporation, solvent diffusion, or cooling.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit with the experimental data.

Expected Outcome: An X-ray crystal structure would provide an unambiguous solution, showing:

-

The chair conformation of the morpholine ring.[10]

-

The relative positions of the three substituents (e.g., whether the C3-COOH is cis or trans to the C5-methyl group).

-

If a chiral starting material or resolution was used, the analysis can determine the absolute stereochemistry (R/S configuration) at each chiral center.

Integrated Workflow and Final Conclusion

The structure elucidation of 5,6-Dimethylmorpholine-3-carboxylic acid is a process of converging evidence, where each analytical technique builds upon and validates the last.

Caption: Integrated workflow for complete structure elucidation.

Conclusion: By systematically applying HRMS, IR, and a comprehensive suite of NMR experiments, the planar structure and atomic connectivity of 5,6-Dimethylmorpholine-3-carboxylic acid can be confidently established. HRMS provides the elemental formula, IR confirms the expected functional groups, and the combination of 1D and 2D NMR acts as a blueprint to assemble the atoms in the correct sequence. For the final, unambiguous determination of its three-dimensional stereochemistry, single-crystal X-ray crystallography remains the definitive technique. This integrated approach represents a robust, self-validating system essential for modern chemical and pharmaceutical research, ensuring the highest level of scientific integrity and trustworthiness in structural assignment.

References

-

Acquavia M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

El-Emam, A. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]

-

Fodor, L., et al. (2025). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]

-

Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

-

Unknown Author. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at: [Link]

-

Cao, X., et al. (2023). The derivatization reaction of morpholine. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate. Available at: [Link]

-

Sahu, P. K., et al. (2022). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Available at: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Science Publishing Group. Available at: [Link]

-

Unknown Author. (n.d.). III Spectroscopic Data. AWS. Available at: [Link]

-

Kaur, H. (2017). Abt synthesized morpholine derivatives NMR spectra?. ResearchGate. Available at: [Link]

-

Friedel, R., & Mckinney, D. S. (1947). The infrared absorption spectra of liquid and gaseous morpholine. Semantic Scholar. Available at: [Link]

-

Chemi, G., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Unknown Author. (2022). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. Available at: [Link]

-

Lee, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC. Available at: [Link]

-

Friedel, R. A., & McKinney, D. S. (1947). The Infrared Absorption Spectra of Liquid and Gaseous Morpholine 1. ACS Publications. Available at: [Link]

-

Unknown Author. (2020). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

-

Unknown Author. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 4. preprints.org [preprints.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5,6-Dimethylmorpholine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold," a core structure that confers favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its derivatives have found applications as central nervous system agents, anticancer therapeutics, and antimicrobials.[1][2][3] The addition of a carboxylic acid moiety further enhances the potential for biological activity by increasing solubility and providing a key interaction point for biological targets.[4]

This guide focuses on a specific, yet largely uncharacterized molecule: 5,6-Dimethylmorpholine-3-carboxylic acid . A thorough review of the existing scientific literature reveals a notable absence of direct studies on its mechanism of action. Therefore, this document serves not as a summary of known facts, but as a strategic whitepaper for the scientific professional. It is a roadmap for investigation, proposing plausible mechanisms of action based on the established pharmacology of structurally related compounds and detailing the experimental workflows required to test these hypotheses. As senior application scientists, our role is to synthesize existing knowledge to illuminate the path forward for novel compounds.

Structural and Physicochemical Context

The structure of 5,6-Dimethylmorpholine-3-carboxylic acid combines the key features of a morpholine ring, known to enhance drug-like properties such as solubility and brain permeability, with a carboxylic acid group, a common feature in roughly 25% of all commercial pharmaceuticals.[1][4] The dimethyl substitution on the morpholine ring may influence its conformational rigidity and interaction with biological targets.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H13NO3 | Based on chemical structure |

| Molecular Weight | 159.18 g/mol | Based on chemical structure |

| pKa | ~3-5 (carboxylic acid), ~7-8 (morpholine nitrogen) | Typical for carboxylic acids and morpholine amines.[1] |

| Solubility | Likely aqueous soluble at physiological pH | The presence of both an acidic and a basic group enhances solubility.[4] |

| Stereochemistry | Potential for multiple stereoisomers | The presence of chiral centers at positions 3, 5, and 6 suggests that stereoselective synthesis and evaluation will be critical.[5][6] |

Proposed Putative Mechanisms of Action

Given the lack of direct evidence, we propose three primary hypotheses for the mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid, based on the activities of related morpholine and carboxylic acid-containing compounds.

Hypothesis 1: Enzyme Inhibition

The morpholine scaffold is present in numerous enzyme inhibitors. For instance, derivatives of morpholine-4-carboxylic acid have been shown to inhibit cathepsin S, a protease involved in inflammatory disorders.[3][5] Additionally, aryl-morpholines are known to interact with the PI3K kinase family.[1]

-

Plausible Targets:

-

Kinases: The morpholine ring can act as a hinge-binding motif.

-

Proteases: The carboxylic acid can chelate metal ions in the active site or form key hydrogen bonds.

-

Metabolic Enzymes: The structural similarity to amino acids could suggest interaction with enzymes involved in their metabolism.

-

Hypothesis 2: Receptor Modulation

Morpholine-containing compounds have been developed as ligands for various receptors, including cannabinoid receptors.[1] The carboxylic acid group can mimic the endogenous ligands of certain receptors, such as glutamate.

-

Plausible Targets:

-

G-Protein Coupled Receptors (GPCRs): The combination of a basic amine and an acidic carboxylate is a common feature in GPCR ligands.

-

Ion Channels: The compound could act as a modulator of ligand-gated ion channels.

-

Hypothesis 3: Metabolic Activation to a Cytotoxic Agent

A compelling parallel can be drawn with L-thiomorpholine-3-carboxylic acid, a cyclized analog of S-(2-chloroethyl)-L-cysteine. This compound is bioactivated by L-amino acid oxidase in the kidney to form a cytotoxic imine intermediate.[7] It is plausible that 5,6-Dimethylmorpholine-3-carboxylic acid could undergo a similar enzymatic transformation.

-

Proposed Bioactivation Pathway:

-

Uptake into cells via an amino acid or organic anion transporter.

-

Oxidation by an amino acid oxidase or a similar enzyme, targeting the secondary amine of the morpholine ring.

-

Formation of a reactive iminium ion intermediate.

-

The iminium ion could then act as an electrophile, alkylating cellular nucleophiles such as DNA or proteins, leading to cytotoxicity.

-

A Strategic Experimental Workflow for Mechanism of Action Deconvolution

The following is a detailed, phased approach for elucidating the mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial step is to determine the broad biological effects of the compound in relevant cellular models.

Experimental Protocol: Broad-Spectrum Cell Viability and Phenotypic Screening

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line (e.g., HEK293) to assess broad cytotoxicity and potential cancer selectivity.[8]

-

Viability Assay (MTS/MTT):

-

Plate cells in 96-well plates at an appropriate density.

-

After 24 hours, treat with a serial dilution of 5,6-Dimethylmorpholine-3-carboxylic acid (e.g., from 0.1 µM to 100 µM).

-

Incubate for 72 hours.

-

Add MTS or MTT reagent and incubate as per the manufacturer's protocol.

-

Measure absorbance to determine cell viability and calculate the IC50 value for each cell line.

-

-

High-Content Imaging:

-

In parallel, treat cells grown on imaging-compatible plates.

-

After 24, 48, and 72 hours, fix and stain cells with fluorescent dyes for key cellular features (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

-

Acquire images using a high-content imaging system.

-

Analyze images for changes in cell morphology, nuclear condensation (apoptosis), cell cycle arrest, and other phenotypic changes.

-

Logical Flow for Phase 1 Investigation

Caption: Workflow for initial phenotypic screening.

Phase 2: Target Identification and Validation

Based on the results of Phase 1, the next step is to identify the specific molecular target(s).

Workflow for Target Identification

Caption: Parallel approaches for molecular target identification.

Experimental Protocol: In Vitro Kinase Panel Screen

If cytotoxicity is observed, a broad kinase panel screen is a cost-effective way to test Hypothesis 1.

-

Select a Commercial Kinase Panel: Choose a service that offers screening against a large number of purified human kinases (e.g., >400).

-

Assay Conditions: Provide the compound at a standard concentration (e.g., 1 µM or 10 µM). The assay typically measures the inhibition of ATP consumption or substrate phosphorylation.

-

Data Analysis: Identify "hits" – kinases that are inhibited by a significant percentage (e.g., >50% or >90%).

-

Follow-up: For any hits, perform dose-response assays to determine the IC50 for the purified enzyme.

Experimental Protocol: Testing for Metabolic Bioactivation (Hypothesis 3)

This protocol is adapted from the study of L-thiomorpholine-3-carboxylic acid.[7]

-

Preparation of Cytosolic Fractions: Isolate cytosolic fractions from rat kidney or liver cells, which are rich in metabolic enzymes.

-

Incubation: Incubate 5,6-Dimethylmorpholine-3-carboxylic acid with the cytosolic fraction in the presence of appropriate cofactors (e.g., NAD+, FAD).

-

Detection of Imine Intermediate:

-

Monitor the reaction by UV-Vis spectroscopy for the appearance of a new absorbance peak, which may indicate the formation of a conjugated imine.

-

At various time points, add a reducing agent like sodium borohydride. This will reduce any imine formed back to the amine.

-

Analyze the reaction mixture by LC-MS. The presence of the parent compound with an added deuterium atom (if sodium borodeuteride is used) confirms the transient formation of an imine.[7]

-

-

Enzyme Identification: If bioactivation is confirmed, use protein purification techniques (e.g., chromatography) and proteomics to identify the specific enzyme responsible (e.g., L-amino acid oxidase).

Phase 3: Pathway Analysis and Functional Characterization

Once a validated target is identified, the focus shifts to understanding the downstream cellular consequences of its modulation.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

If the target is a kinase (e.g., from the kinase screen), this protocol will validate its inhibition in a cellular context.

-

Cell Treatment: Treat a sensitive cell line with the compound at its IC50 and 10x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylated protein signal relative to the total protein indicates target engagement and pathway inhibition.

Proposed Signaling Pathway for a Hypothetical Kinase Target

Caption: A hypothetical signaling pathway inhibited by the compound.

Summary and Forward Outlook

While the mechanism of action of 5,6-Dimethylmorpholine-3-carboxylic acid is currently unknown, its chemical structure provides a strong foundation for rational hypothesis generation. The morpholine scaffold and carboxylic acid functional group are hallmarks of bioactive compounds, suggesting potential roles in enzyme inhibition, receptor modulation, or even metabolic bioactivation.

The experimental workflows detailed in this guide provide a comprehensive and logical framework for any research team to systematically investigate this compound. By beginning with broad phenotypic screening, progressing to specific target identification, and concluding with detailed pathway analysis, researchers can efficiently and rigorously elucidate its mechanism of action. This will be a critical step in determining the therapeutic potential of this novel chemical entity.

References

-

Citti, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Hayden, P. J., et al. (1992). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed - NIH. Retrieved from [Link]

-

Mąkosza, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Retrieved from [Link]

-

Lamberth, C. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]

- BASF. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine. Google Patents.

-

Shcheglova, D. I., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Russian Chemical Bulletin. Retrieved from [Link]

-

Al-Bayati, F. I. H., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

-

Kumar, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]

-

Lee, J. Y., et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Retrieved from [Link]

-

Wang, X., et al. (2019). Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 5,6-Dimethylmorpholine-3-carboxylic Acid

Introduction

5,6-Dimethylmorpholine-3-carboxylic acid is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of this compound, featuring two methyl groups and a carboxylic acid, presents a unique stereochemical and electronic environment. Accurate and unambiguous structural elucidation is paramount for its potential use in drug discovery and development.

Predicted Spectroscopic Data and Interpretation

The structural confirmation of a novel compound like 5,6-Dimethylmorpholine-3-carboxylic acid relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on the chemical environment of each nucleus.[1][2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ (COOH) | 12.0 - 13.0 | br s | 1H | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exhibit a broad signal due to hydrogen bonding and exchange with residual water in the solvent. |

| H₃ | 3.5 - 3.7 | dd | 1H | This proton is on a carbon adjacent to the carboxylic acid and the nitrogen atom, leading to a downfield shift. It will be coupled to the two protons on C2. |

| H₅ | 3.2 - 3.4 | m | 1H | This methine proton is coupled to the adjacent methyl group (H₇) and the protons on C6, resulting in a complex multiplet. |

| H₆ | 2.8 - 3.0 | m | 1H | This methine proton is coupled to the adjacent methyl group (H₈) and the proton on C5. |

| H₂ₑ | 2.5 - 2.7 | dd | 1H | The axial and equatorial protons on C2 are diastereotopic. The equatorial proton is typically slightly downfield compared to the axial proton. |

| H₂ₐ | 2.3 - 2.5 | dd | 1H | The axial proton on C2 will show coupling to the equatorial proton on the same carbon and the proton on C3. |

| H₇ (CH₃) | 1.1 - 1.3 | d | 3H | This methyl group is coupled to the proton on C5, resulting in a doublet. |

| H₈ (CH₃) | 1.0 - 1.2 | d | 3H | This methyl group is coupled to the proton on C6, resulting in a doublet. |

Note: Chemical shifts are highly dependent on solvent and concentration.[1][3] These predictions are based on typical values for similar functional groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 172 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[4] |

| C3 | 58 - 62 | This carbon is attached to the nitrogen and the electron-withdrawing carboxylic acid group. |

| C5 | 55 - 60 | This carbon is adjacent to the oxygen and nitrogen atoms. |

| C6 | 53 - 58 | This carbon is adjacent to the nitrogen atom. |

| C2 | 45 - 50 | This carbon is adjacent to the nitrogen atom. |

| CH₃ (C7) | 18 - 22 | Methyl group carbon. |

| CH₃ (C8) | 16 - 20 | Methyl group carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and connectivity.[5][6] For a compound like 5,6-Dimethylmorpholine-3-carboxylic acid (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ), electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecule [M+H]⁺ at m/z 160.1.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is often initiated by the loss of stable neutral molecules or radicals.[7][8] A plausible fragmentation pathway for 5,6-Dimethylmorpholine-3-carboxylic acid is outlined below.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Biological Activity & Application of 5,6-Dimethylmorpholine-3-carboxylic Acid: A Strategic Pharmacophore Guide

Topic: Biological Activity & Medicinal Application of 5,6-Dimethylmorpholine-3-carboxylic Acid Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads[1]

Executive Summary: The Structural Imperative

5,6-Dimethylmorpholine-3-carboxylic acid (5,6-DMMC) is not typically a standalone therapeutic agent; rather, it is a high-value conformationally constrained amino acid (CCAA) and proline isostere .[1] Its primary biological utility lies in its ability to lock bioactive conformations in peptidomimetics and small-molecule inhibitors.[1]

By introducing methyl groups at the 5- and 6-positions of the morpholine ring, medicinal chemists introduce significant steric constraints (A(1,[1]3) strain) that restrict the ring pucker.[1] This "conformational locking" mechanism is used to:

-

Enhance Potency: Pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.[1]

-

Improve Metabolic Stability: Block metabolic "soft spots" (oxidative metabolism) on the morpholine ring.[1]

-

Modulate Lipophilicity: Increase

and blood-brain barrier (BBB) permeability compared to the unsubstituted parent.[1]

Structural Biology & Conformational Analysis

The Proline Isostere Concept

Morpholine-3-carboxylic acid is a bioisostere of proline and pipecolic acid.[1] The oxygen atom at position 4 lowers the pKa of the secondary amine (compared to piperidine), altering hydrogen bond donor/acceptor capability.[1]

-

Proline: Rigid pyrrolidine ring; restricts

dihedral angle.[1] -

Morpholine-3-carboxylic acid: Six-membered chair; allows specific

angles.[1] -

5,6-Dimethyl Variant: The methyl groups at C5 and C6 dictate the preferred chair conformation (axial vs. equatorial preference) to avoid 1,3-diaxial interactions.[1]

Conformational Locking Mechanism

The biological activity of derivatives containing 5,6-DMMC is driven by the specific stereochemistry of the methyl groups relative to the C3-carboxylate.[1]

-

Scenario A (Unsubstituted): The morpholine ring can flip between chair conformers, potentially sampling inactive states.[1]

-

Scenario B (5,6-Dimethyl): The bulky methyl groups strongly prefer equatorial positions to minimize steric strain.[1] This forces the C3-carboxylate and the N4-substituent into specific vectors, effectively "freezing" the pharmacophore.[1]

Figure 1: Mechanistic impact of 5,6-dimethyl substitution on ligand thermodynamics.[1] The substitution reduces the entropic cost of binding by pre-organizing the ligand.[1]

Medicinal Chemistry Applications

Peptidomimetics & Protease Inhibition

5,6-DMMC is frequently employed in the design of inhibitors for targets requiring a specific

-

Mechanism: In peptide chains, replacing a Proline residue with 5,6-DMMC alters the local backbone geometry.[1] The ether oxygen can also act as a weak hydrogen bond acceptor, mimicking the hydration shell of the native peptide.[1]

-

Case Study Logic: If a lead peptide contains a Pro-Xxx motif that is rapidly metabolized, substituting Pro with 5,6-DMMC often retains the turn structure while abolishing proteolysis by prolyl oligopeptidases.[1]

Metabolic Stability Enhancement

Unsubstituted morpholines are susceptible to oxidative metabolism (N-dealkylation or C-oxidation) by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).[1]

-

Metabolic Hotspot: The carbons alpha to the nitrogen (C3 and C5) and oxygen (C2 and C6) are vulnerable.[1]

-

Solution: Methylation at C5 and C6 sterically hinders the approach of the heme-iron oxo species of P450 enzymes, significantly extending the half-life (

) of the drug candidate.[1]

Quantitative Data: Predicted Physicochemical Profile

Note: Values are calculated based on standard substituent contributions for the (3R,5S,6S) isomer.[1]

| Property | Unsubstituted Morpholine-3-COOH | 5,6-Dimethylmorpholine-3-COOH | Impact on Drug Design |

| MW | 131.13 g/mol | 159.18 g/mol | Slight increase; remains fragment-like.[1] |

| cLogP | -1.2 (Hydrophilic) | -0.4 to 0.1 (Moderate) | Improved membrane permeability.[1] |

| tPSA | ~50 Ų | ~50 Ų | No change; maintains polar surface area.[1] |

| Rotatable Bonds | 1 | 1 | Rigid scaffold (Good for oral bioavailability).[1] |

| pKa (Acid) | ~3.5 | ~3.7 | Slight electronic effect from methyls.[1] |

| pKa (Base) | ~8.4 | ~8.6 | Slightly more basic due to inductive effect (+I).[1] |

Experimental Protocols: Synthesis & Incorporation

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 5,6-DMMC into a peptide backbone using Fmoc chemistry. Rationale: The secondary amine of the morpholine ring is sterically hindered (especially with C5-methyl), requiring high-efficiency coupling reagents.[1]

-

Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling (Critical Step):

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1] HATU is superior for hindered secondary amines.[1]

-

Stoichiometry: 4 eq. Fmoc-5,6-DMMC, 3.9 eq. HATU, 8 eq.[1] DIPEA.

-

Reaction Time: Double coupling is required.[1] 2 x 2 hours at Room Temperature.

-

Note: Monitor reaction completion via Chloranil test (ninhydrin is ineffective for secondary amines).[1]

-

-

Capping: Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent deletion sequences.

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

Protocol: In Vitro Metabolic Stability Assay

Objective: Validate the metabolic stability conferred by the 5,6-dimethyl substitution.[1]

-

System: Human Liver Microsomes (HLM).[1]

-

Test Compounds:

-

Incubation:

-

Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Calculation: Plot

vs. time to determine

Biological Pathway & Logic Flow

The following diagram illustrates the decision matrix for selecting 5,6-DMMC during Lead Optimization.

Figure 2: Strategic decision pathway for incorporating 5,6-DMMC in drug design.

References

-

Garg, N. et al. (2019).[1] "Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors." Bioorganic & Medicinal Chemistry. Link(Cited for general principles of substituted heterocyclic carboxylic acids in inhibitor design).[1]

-

BenchChem Technical Support. (2025). "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." BenchChem.[1][2] Link(Cited for chair conformation energetics).[1]

-

Hanessian, S. et al. (1997).[1] "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. (Foundational text on proline isosteres).

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link(Authoritative source on morpholine utility).

-

BLD Pharm. (2024).[1] "Product Specification: 5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride." BLD Pharm Catalog. Link(Source for physical property verification).

Sources

In Vitro Evaluation of 5,6-Dimethylmorpholine-3-carboxylic Acid: A Technical Guide for Preclinical Assessment

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles and biological activity. The novel compound, 5,6-Dimethylmorpholine-3-carboxylic acid, combines this established heterocyclic core with a carboxylic acid moiety and dimethyl substitution, suggesting a potential for diverse biological interactions. Carboxylic acid groups can act as key pharmacophores, participating in hydrogen bonding and ionic interactions with biological targets, while the dimethyl substitution may influence potency, selectivity, and metabolic stability.

This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of 5,6-Dimethylmorpholine-3-carboxylic acid. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical and scientifically-grounded workflow. We will move from foundational cytotoxicity assessments to more nuanced, target-based, and mechanistic studies, providing the rationale behind experimental choices and detailed protocols to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this and similar novel chemical entities.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Prior to investigating any specific therapeutic activity, it is imperative to establish the cytotoxicity profile of 5,6-Dimethylmorpholine-3-carboxylic acid. This initial screening provides a crucial therapeutic window, informing the concentration range for subsequent, more specific assays and flagging potential for off-target toxicity.[3][4]

The Rationale for a Multi-Assay, Multi-Cell Line Approach

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of our lead compound.

Caption: Workflow for target-based screening of the compound.

Detailed Experimental Protocols

2.3.1 Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

Protein kinases are a major class of drug targets, particularly in oncology. A generic kinase assay can be adapted for various specific kinases.

-

Step 1: Reagents: Obtain the purified kinase, its specific substrate, and ATP.

-

Step 2: Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.

-

Step 3: Initiation of Reaction: Initiate the reaction by adding ATP.

-

Step 4: Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Step 5: Detection: Use a commercially available kinase activity assay kit to detect the product of the reaction. This is often a phosphorylation event that can be measured by fluorescence, luminescence, or absorbance.

-

Step 6: Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

2.3.2 Receptor Binding Assay (Competitive Binding)

This assay measures the ability of the test compound to displace a known, labeled ligand from its receptor. [5][6]

-

Step 1: Reagents: Prepare a membrane fraction from cells overexpressing the receptor of interest. Obtain a high-affinity radiolabeled or fluorescently labeled ligand for that receptor.

-

Step 2: Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the labeled ligand and varying concentrations of 5,6-Dimethylmorpholine-3-carboxylic acid.

-

Step 3: Incubation: Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).

-

Step 4: Separation of Bound and Free Ligand: For radioligand binding, rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with the bound ligand. [7]For fluorescent ligands, specialized plate readers can directly measure the bound signal.

-

Step 5: Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Step 6: Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 3: Mechanistic Studies - Elucidating the Mode of Action

Should the initial screening reveal promising activity, the next logical step is to delve into the mechanism of action. [8][9]This involves understanding how 5,6-Dimethylmorpholine-3-carboxylic acid exerts its effects at a cellular and molecular level.

Rationale for Mechanistic Elucidation

Understanding the mechanism of action is crucial for lead optimization and predicting in vivo efficacy and potential side effects. [8]For instance, if the compound is found to be a potent enzyme inhibitor, further studies would focus on its mode of inhibition (e.g., competitive, non-competitive). If it shows anti-cancer activity, investigating its effect on cell cycle progression and apoptosis is essential.

Experimental Workflow for a Hypothetical Anti-Cancer Mechanism

The following diagram illustrates a potential workflow if the compound shows selective cytotoxicity towards a cancer cell line.

Caption: A potential workflow to investigate the anti-cancer mechanism of action.

Detailed Experimental Protocols

3.3.1 Cell Cycle Analysis by Flow Cytometry

-

Step 1: Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 concentration for 24-48 hours.

-

Step 2: Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Step 3: Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Step 5: Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

3.3.2 Apoptosis Detection by Annexin V/PI Staining

-

Step 1: Cell Treatment: Treat cells as described for cell cycle analysis.

-

Step 2: Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

-

Step 3: Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Step 4: Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the in vitro evaluation of 5,6-Dimethylmorpholine-3-carboxylic acid. By progressing from broad cytotoxicity screening to specific target-based assays and mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these experiments will be critical for making informed decisions about the further development of this molecule as a potential therapeutic agent. Positive and compelling in vitro data would provide a strong rationale for advancing the compound to preclinical in vivo studies.

References

-

Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

-

NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

-

IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

-

BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

-

Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

-

(2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

Frontiers. (2020, November 19). Advances in Microtechnology for Improved Cytotoxicity Assessment. Retrieved from [Link]

-

European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

-

Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]

-

PubMed. (n.d.). Mechanistic models enable the rational use of in vitro drug-target binding kinetics for better drug effects in patients. Retrieved from [Link]

-

QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

-

Frontiers. (2019, August 9). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1. Retrieved from [Link]

-

PubMed. (n.d.). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

(n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

-

Unbound Medicine. (2024, October 4). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. Retrieved from [Link]

-

. (2024, November 11). Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insigh. Retrieved from [Link]

-

PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

Central Asian Journal of Theoretical and Applied Science. (2024, December 5). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

MDPI. (2025, November 21). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. Mechanistic models enable the rational use of in vitro drug-target binding kinetics for better drug effects in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of 5,6-Dimethylmorpholine-3-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Potential Significance of Substituted Morpholine-3-Carboxylic Acids

Abstract

This technical guide addresses the inquiry into the discovery and history of 5,6-Dimethylmorpholine-3-carboxylic acid. Initial comprehensive searches of chemical and scientific literature reveal that this specific molecule is not a well-documented compound. Therefore, this guide expands its scope to provide a thorough exploration of the broader, and scientifically significant, class of morpholine-3-carboxylic acid derivatives. We will delve into the history and importance of the morpholine scaffold as a privileged structure in medicinal chemistry, detail established and proposed synthetic routes for its derivatives, and discuss the potential biological significance of novel compounds such as the titular 5,6-Dimethylmorpholine-3-carboxylic acid based on existing structure-activity relationship data. This document serves as a foundational resource for researchers, chemists, and drug development professionals interested in the synthesis and application of this versatile heterocyclic system.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of therapeutic agents.[1][2][3] Its prevalence in approved drugs and clinical candidates stems from a unique combination of physicochemical properties that are highly advantageous for drug development.

Historical Context and Industrial Production: The parent compound, morpholine, is not known to occur naturally.[4] Industrially, it has been primarily produced through methods like the dehydration of diethanolamine with sulfuric acid or, more commonly, the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[4][5][6][7] This accessibility has made it a readily available building block for organic synthesis.

A Privileged Structure: The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Morpholine fits this description perfectly due to several key attributes:

-

Balanced Lipophilicity and Hydrophilicity: The ether oxygen and secondary amine provide a desirable balance, enhancing aqueous solubility and permeability across biological membranes like the blood-brain barrier.[1][2]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation and can improve the pharmacokinetic profile of a drug candidate.[2]

-

Reduced Basicity: The electron-withdrawing effect of the ether oxygen lowers the pKa of the nitrogen atom compared to analogous piperidines, which can be beneficial for avoiding off-target interactions.[1]

-

Conformational Flexibility: The chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional arrangements to interact with biological targets.[2]

These properties have led to the incorporation of the morpholine motif into a wide array of successful drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[2][5]

Caption: Core structure and key properties of the morpholine scaffold.

General Synthesis of Morpholine-3-Carboxylic Acid Derivatives

While 5,6-Dimethylmorpholine-3-carboxylic acid itself is not described in the literature, the synthesis of the core morpholine-3-carboxylic acid scaffold is well-established. These methods often leverage chiral starting materials like amino acids to produce enantiomerically pure products, which is critical for pharmaceutical applications.

A common and effective strategy begins with α-amino acids, such as L-serine or L-threonine. The following represents a generalized workflow for this transformation.

Experimental Protocol: Synthesis of a Morpholine-3-Carboxylate from L-Serine Methyl Ester

This protocol is a representative example based on established chemical transformations.[8]

Step 1: N-Alkylation of L-Serine Methyl Ester

-

To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol, add a base like triethylamine (2.2 eq) at 0 °C.

-

Add a 2-haloethanol derivative (e.g., 2-bromoethanol, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-